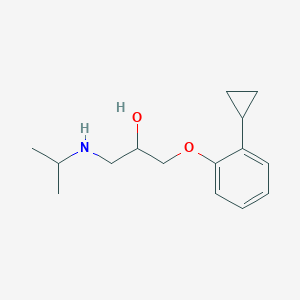

Procinolol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAGQMIEWAAKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27325-18-4 (mono-hydrochloride) | |

| Record name | Procinolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90865362 | |

| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27325-36-6 | |

| Record name | Procinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27325-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procinolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ0HIL21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Propranolol Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, the first clinically successful β-adrenergic receptor antagonist, revolutionized the management of cardiovascular diseases.[1] Its non-selective nature, however, presents limitations and prompts the exploration of structural analogues to achieve enhanced receptor selectivity, improved pharmacokinetic profiles, and novel therapeutic applications.[1][2] This guide provides a comprehensive framework for the synthesis and rigorous characterization of propranolol analogues, grounded in established chemical principles and analytical methodologies. We will detail a robust and adaptable synthetic protocol, outline a multi-tiered characterization workflow to ensure structural integrity and purity, and discuss the rationale behind key experimental decisions, empowering researchers to confidently design and validate novel chemical entities based on the aryloxypropanolamine scaffold.

Rationale for Analogue Development

The development of propranolol analogues is driven by several key objectives in drug discovery:

-

Enhancing Receptor Selectivity: Propranolol blocks both β1 and β2 receptors.[3] While β1 blockade is responsible for its primary cardiac effects, β2 blockade can lead to undesirable side effects like bronchoconstriction.[3] Analogues are often designed to selectively target β1 (cardioselective), β2, or even β3 receptors, the last of which is involved in lipolysis and thermogenesis.[4][5]

-

Modulating Pharmacokinetic Properties: Propranolol's high lipophilicity allows it to cross the blood-brain barrier, causing central nervous system side effects.[1] Furthermore, it undergoes significant first-pass metabolism, limiting its oral bioavailability.[6] Analogue design can introduce more hydrophilic or metabolically stable groups to optimize drug absorption, distribution, metabolism, and excretion (ADME).

-

Exploring Novel Therapeutic Targets: Modifications to the propranolol structure have yielded compounds with affinities for other receptors, such as serotonergic (5-HT) sites or α-7 nicotinic acetylcholine receptors (α7-nAChR), opening avenues for new treatments in neurology and beyond.[2][7]

Synthetic Strategies for Propranolol Analogues

The aryloxypropanolamine core of propranolol is amenable to straightforward and high-yielding synthetic routes. The most common and versatile approach involves a two-step sequence: formation of a glycidyl ether from a phenol, followed by nucleophilic ring-opening with an amine.[8][9]

General Synthetic Workflow

This strategy allows for extensive diversification. A library of analogues can be generated by varying the phenolic starting material (Part A) or the amine nucleophile (Part B).

Caption: General two-part workflow for the synthesis of propranolol analogues.

Detailed Experimental Protocol: Synthesis of Propranolol

This protocol details the synthesis of propranolol itself but serves as a template that can be adapted for various analogues by substituting the starting materials.

PART A: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane (Intermediate)

-

Reaction Setup: To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water 9:1 v/v), add a base such as potassium hydroxide (KOH, 1.2 eq).[10] Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.

-

Causality: The strong base deprotonates the phenolic hydroxyl group, generating a potent nucleophile (naphthoxide) required for the subsequent ether synthesis. The choice of solvent ensures solubility of both the organic precursor and the inorganic base.

-

-

Epoxide Formation: Add epichlorohydrin (4.0 eq) dropwise to the reaction mixture.[9] Heat the reaction to a moderate temperature (e.g., 65°C) and monitor its progress using Thin-Layer Chromatography (TLC) for 8-12 hours.[9]

-

Causality: Epichlorohydrin serves as the three-carbon electrophile. A molar excess is used to drive the reaction to completion and minimize dimerization of the naphthol. The reaction proceeds via a Williamson ether synthesis, where the naphthoxide displaces the chloride, followed by an intramolecular cyclization to form the epoxide ring.

-

-

Work-up and Isolation: After the reaction is complete (disappearance of 1-naphthol by TLC), cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude epoxide intermediate.

-

Causality: The aqueous work-up removes the inorganic salts and excess base. Extraction isolates the organic product. Drying removes residual water which could interfere with subsequent steps.

-

PART B: Synthesis of 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol (Propranolol)

-

Ring-Opening Reaction: Dissolve the crude epoxide intermediate from Part A in a suitable solvent (e.g., ethanol). Add isopropylamine (6.0 eq) to the solution.[9] Reflux the mixture for 4-6 hours, again monitoring by TLC until the epoxide is consumed.

-

Causality: The amine acts as a nucleophile, attacking one of the epoxide carbons (predominantly the less sterically hindered terminal carbon) and opening the ring. The excess amine also serves as the base to neutralize any acidic byproducts and drives the reaction forward. Refluxing provides the necessary activation energy for the reaction.

-

-

Purification: After completion, cool the reaction and remove the excess solvent and isopropylamine under reduced pressure.[9] The resulting crude product can be purified by one of two methods:

-

Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can provide a highly pure product.[11]

-

Recrystallization: Dissolving the crude solid in a minimal amount of a hot solvent (e.g., toluene/n-hexane mixture) and allowing it to cool slowly can yield crystalline, pure propranolol.[9]

-

-

Final Salt Formation (Optional): To improve stability and water solubility for biological testing, the final compound can be converted to its hydrochloride salt. Dissolve the purified free base in a solvent like diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter and dry the resulting solid.[12]

Comprehensive Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized analogues.

Caption: A systematic workflow for the characterization of synthesized analogues.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reversed-phase C18 column is typically used.[13] The presence of a single, sharp peak indicates high purity. Integration of the peak area allows for quantification (e.g., >95% purity is often required for biological assays).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable. It provides purity information from the LC trace and simultaneously confirms the molecular weight of the main peak, ensuring it corresponds to the target compound.[14][15]

Structural Elucidation

The combination of spectroscopic techniques provides a complete picture of the molecule's structure.

| Technique | Purpose | Key Expected Signals for a Propranolol Analogue |

| ¹H NMR | Determines the number and connectivity of hydrogen atoms. | - Aromatic Protons: Signals in the δ 6.5-8.5 ppm range, specific to the aromatic ring system used. - CH-O & CH-N Protons: Multiplets in the δ 3.5-4.5 ppm range from the propanolamine backbone. - OH & NH Protons: Broad singlets (can be exchanged with D₂O) typically in the δ 2.0-5.0 ppm range. - Alkyl Protons: Signals corresponding to the amine substituent (e.g., a doublet and septet for an isopropyl group). |

| ¹³C NMR | Determines the number and type of carbon atoms. | - Aromatic Carbons: Signals in the δ 100-160 ppm range. - C-O & C-N Carbons: Signals in the δ 50-80 ppm range, characteristic of the propanolamine backbone. - Alkyl Carbons: Signals in the δ 15-50 ppm range from the amine substituent. |

| FT-IR | Identifies the presence of key functional groups. | - O-H Stretch: Broad peak around 3300-3500 cm⁻¹. - N-H Stretch: Moderate peak around 3200-3400 cm⁻¹. - C-H Aromatic/Aliphatic: Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C-O Ether Stretch: Strong peak around 1200-1250 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹. |

| Mass Spec. | Confirms the molecular weight of the compound. | The mass spectrometer will detect the protonated molecule [M+H]⁺, providing the exact molecular mass, which should match the calculated theoretical mass of the target analogue.[11] |

Chiral Analysis

Propranolol's biological activity resides almost exclusively in the (S)-enantiomer.[16] Therefore, for any chiral analogue, it is critical to separate and analyze the enantiomers.

-

Chiral HPLC: This is the standard method for resolving enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the R and S forms of the molecule, resulting in different retention times.[16][17] By comparing the retention times to a known standard or through advanced methods like vibrational circular dichroism (VCD), the absolute configuration can be assigned. This analysis provides the enantiomeric excess (ee), a measure of chiral purity.

Advanced Characterization: X-Ray Crystallography

For novel compounds, obtaining a single crystal suitable for X-ray diffraction provides the ultimate structural proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, unambiguously confirming connectivity and stereochemistry.[6][18][19]

Conclusion

The synthesis and characterization of propranolol analogues represent a fertile ground for drug discovery, offering pathways to agents with refined pharmacological profiles. The methodologies outlined in this guide—from a flexible synthetic route to a rigorous, multi-faceted analytical workflow—provide a validated system for researchers. By understanding the causality behind each experimental step and employing a comprehensive characterization strategy, scientists can confidently generate and validate novel aryloxypropanolamine derivatives, paving the way for the next generation of β-blockers and other therapeutics.

References

-

Hedberg, A., Mattsson, H., Andersson, B., & Carlsson, E. (1984). Design and synthesis of propranolol analogues as serotonergic agents. Journal of Medicinal Chemistry, 27(6), 792-9. [Link]

-

Baidya, M., & Das, A. K. (2009). Design and Synthesis Some Analogs of Propranolol using Essential Amino Acid. Oriental Journal of Chemistry, 25(2). [Link]

-

Leclerc, G., Roubert, P., Bieth, N., Velly, J., & Schwartz, J. (1984). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of Medicinal Chemistry, 27(6), 792-9. [Link]

-

Bandla, A., et al. (2020). Synthesis and characterization of aryloxypropanolamines with docking studies. Research Square. [Link]

- Google Patents. (1987). Synthesis of aryloxypropanolamines and arylethanolamines.

-

Li, J., et al. (2013). Asymmetric synthesis of (2S)-propranolol using D-mannitol. Journal of Chemical and Pharmaceutical Research, 5(12), 834-837. [Link]

-

Nguyen, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]

-

Nguyen, T. H., et al. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Hindawi Journal of Chemistry. [Link]

-

Leftheris, K., & Goodman, M. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(1), 216-23. [Link]

-

ChEMBL. (n.d.). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. [Link]

- Google Patents. (2021).

-

ResearchGate. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]

-

Wang, Y., et al. (2020). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 199, 112384. [Link]

-

Rinaldi, F., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2636. [Link]

-

Abdullah, L., et al. (2016). Propranolol and Structurally Novel Derivatives as Positive Allosteric Modulators of the Alpha-7-nicotinic Acetylcholine Receptor. Clinical Pharmacology & Biopharmaceutics, 5(3). [Link]

-

Leftheris, K., et al. (1989). Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings. Biochemical Pharmacology, 38(18), 3055-60. [Link]

-

MDPI. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

- Google Patents. (2019). A kind of preparation method of propranolol hydrochloride.

-

PubMed. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. [Link]

-

Waters Corporation. (n.d.). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). [Link]

-

YouTube. (2019). SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. [Link]

-

O'Donnell, S. R., Walduck, K., & Wanstall, J. C. (1981). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British journal of pharmacology, 73(3), 735–740. [Link]

-

YouTube. (2023). Propranolol synthesis | Medicinal Chemistry - I | B. Pharm IV Semester. [Link]

-

Semantic Scholar. (n.d.). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]

-

ResearchGate. (n.d.). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. [Link]

-

Agilent Technologies. (2022). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

-

ResearchGate. (n.d.). Combining X-ray and NMR crystallography to explore the structural disorder in racemic propranolol hydrochloride. [Link]

-

YouTube. (2024). Pharmacology of Propranolol (Inderal); Mechanism of action, therapeutic uses and Adverse effects. [Link]

-

ResearchGate. (2022). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. [Link]

-

PubMed. (2004). Preparation and characterization of propranolol hydrochloride nanoparticles: a comparative study. [Link]

-

Scribd. (n.d.). Spectroscopic Method for Beta-Blockers Analysis. [Link]

-

ResearchGate. (2018). Separation of propranolol enantiomers using chiral HPLC. [Link]

-

Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

-

Li, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286–37294. [Link]

-

Royal Society of Chemistry. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. [Link]

-

Pujos, E., et al. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, 877(31), 4007-14. [Link]

-

MDPI. (2022). Box–Behnken Design Used to Optimize the Simultaneous Quantification of Amitriptyline and Propranolol in Tablet Dosages by RP-HPLC-DAD Method and Their Stability Tests. Molecules. [Link]

-

Semantic Scholar. (2009). Comparison of the analysis of beta-blockers by different techniques. [Link]

-

Agilent Technologies. (n.d.). Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. [Link]

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Design and synthesis of propranolol analogues as serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. Design and Synthesis Some Analogs of Propranolol using Essential Amino Acid – Oriental Journal of Chemistry [orientjchem.org]

- 9. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Two Faces of a Molecule: A Technical Guide to the Pharmacological Profile of Propranolol Enantiomers

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, a cornerstone of cardiovascular therapy for decades, is administered clinically as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers.[1][2][3] However, these stereoisomers are not pharmacologically equivalent. This in-depth guide dissects the distinct pharmacological profiles of each enantiomer, moving beyond the textbook understanding of propranolol's mechanism. We will explore the profound stereoselectivity in its primary β-adrenergic blockade, delve into the non-stereoselective and uniquely attributed actions of each isomer, and provide a comprehensive overview of their differing pharmacokinetic fates within the body. By understanding these nuances, researchers and drug developers can better appreciate the complexity of this widely used therapeutic agent and identify potential avenues for the development of more targeted and refined pharmacological interventions.

Introduction: The Critical Role of Chirality in Pharmacology

The concept of chirality, or "handedness," is fundamental to molecular interactions in biological systems. Just as a left hand will not fit comfortably into a right-handed glove, the three-dimensional arrangement of atoms in a chiral drug molecule dictates its interaction with chiral biological targets like receptors and enzymes.[4] Propranolol possesses a single chiral center, giving rise to two non-superimposable mirror-image forms: (S)-(-)-propranolol and (R)-(+)-propranolol.[1][3] While chemically similar, their spatial arrangements lead to significant differences in their pharmacological activity. The more active enantiomer is termed the eutomer , while the less active one is the distomer .[4] The ratio of their activities is known as the eudismic ratio , which for propranolol's primary action is remarkably high.[4][5]

Pharmacodynamics: A Tale of Two Isomers at the Receptor Level

The pharmacodynamic profile of propranolol is a classic example of stereoselectivity. While both enantiomers contribute to the overall effect of the racemic mixture, their actions are far from equal.

The Eutomer: (S)-(-)-Propranolol and Potent β-Adrenergic Blockade

The vast majority of propranolol's therapeutic efficacy as a beta-blocker is attributed to the (S)-(-)-enantiomer.[4][6][7] It exhibits a significantly higher binding affinity for both β1- and β2-adrenergic receptors, making it a potent non-selective β-antagonist.[3][8][9] Studies have shown that the (S)-(-)-isomer is approximately 60 to 100 times more active in its β-blocking effects than the (R)-(+)-form.[1][4][10] This pronounced difference is reflected in a high eudismic ratio, with one study reporting a value of 179 for (S)- over (R)-propranolol in cardiac membrane preparations.[5]

The clinical effects of this potent β-blockade include a reduction in heart rate, myocardial contractility, and blood pressure, which are the cornerstones of its use in treating hypertension, angina pectoris, and cardiac arrhythmias.[3]

The Distomer: (R)-(+)-Propranolol - More Than Just an Inactive Isomer

While largely devoid of significant β-blocking activity at therapeutic doses, it is a misconception to consider (R)-(+)-propranolol as merely inert.[2][4] This enantiomer possesses its own unique pharmacological properties that contribute to the overall profile of racemic propranolol and may offer therapeutic potential in its own right.

2.2.1. Membrane Stabilizing Activity: Both enantiomers of propranolol exhibit a "quinidine-like" or anesthetic-like membrane-stabilizing effect, which is independent of β-adrenergic blockade.[3][8][11] This action is attributed to their ability to block voltage-gated sodium channels.[8] Studies have shown that both (R)- and (S)-propranolol are equipotent in producing this effect, which is thought to contribute to the antiarrhythmic properties of the drug, particularly at higher concentrations.[2][11][12] This non-stereoselective action is a crucial aspect of propranolol's pharmacology that extends beyond its primary receptor antagonism.[13][14]

2.2.2. Inhibition of Thyroxine to Triiodothyronine Conversion: A notable and stereospecific action of the (R)-(+)-enantiomer is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2] This effect is not shared by the (S)-(-)-isomer and is the rationale for considering the use of pure (R)-(+)-propranolol in the management of thyrotoxicosis to mitigate symptoms without inducing β-blockade.[2]

2.2.3. Effects on the Serotonergic System: Propranolol enantiomers also interact with the serotonin (5-HT) system, although with less pronounced stereoselectivity than at adrenergic receptors. Both isomers have been shown to bind to 5-HT1A and 5-HT1B receptors.[8][15] Some studies suggest that (-)-propranolol can act as a weak partial agonist at 5-HT1A receptors and an antagonist at 5-HT1B receptors.[8][15][16] These serotonergic actions may contribute to propranolol's efficacy in treating conditions like anxiety and migraine.[8][15]

2.2.4. Anti-angiogenic Properties: Recent research has uncovered a fascinating role for both propranolol enantiomers in inhibiting vasculogenesis, particularly in the context of infantile hemangiomas.[17][18] Importantly, the (R)-(+)-enantiomer, which is largely devoid of beta-blocking activity, has been shown to be effective in inhibiting the formation of hemangioma-like blood vessels.[17][18] This suggests a mechanism of action independent of adrenergic receptor antagonism and opens up the possibility of using (R)-(+)-propranolol to treat these conditions without the associated cardiovascular side effects.[18]

Summary of Pharmacodynamic Properties

| Pharmacological Effect | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Stereoselectivity |

| β-Adrenergic Blockade | High Potency | Low Potency (~100-fold less)[1][4][10] | Highly Stereoselective |

| Membrane Stabilizing Activity | Present | Present (equipotent)[11][12] | Non-stereoselective |

| Inhibition of T4 to T3 Conversion | No | Yes[2] | Stereospecific to (R)-(+) |

| Serotonin Receptor Interaction | Yes (5-HT1A/1B)[8][15] | Yes (5-HT1A/1B)[8][15] | Moderate Stereoselectivity |

| Anti-angiogenic Effects | Yes | Yes[17][18] | Non-stereoselective |

Pharmacokinetics: The Body's Differential Handling of Enantiomers

The journey of the propranolol enantiomers through the body is also marked by stereoselectivity, influencing their absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Propranolol is a lipophilic compound that readily crosses the blood-brain barrier.[6][8] While the uptake of propranolol into adrenergic nerve cells appears to be non-stereoselective, its distribution can be influenced by stereoselective plasma protein binding.[6][9] (S)-(-)-propranolol has been shown to be more extensively bound to plasma proteins, particularly α1-acid glycoprotein (α1-AGP), than (R)-(+)-propranolol.[19] This differential binding can affect the free fraction of each enantiomer available to exert its pharmacological effects.[6]

Metabolism: A Stereoselective First-Pass Effect

Propranolol undergoes extensive first-pass metabolism in the liver, which is a key determinant of its bioavailability.[10][20] This metabolic process is stereoselective, with the (R)-(+)-enantiomer generally being metabolized more rapidly than the (S)-(-)-enantiomer.[6][9] This results in higher plasma concentrations of the more active (S)-(-)-enantiomer after oral administration of the racemic mixture.[3][6]

The main metabolic pathways for propranolol include:

-

Glucuronidation: This pathway appears to favor the (S)-(-)-enantiomer.[6]

-

Ring Hydroxylation: This process shows a preference for the (R)-(+)-enantiomer.[6][9]

-

Side-chain Oxidation: The stereoselectivity of this pathway can be concentration-dependent. At low concentrations, the (R)-(+)-enantiomer is preferentially metabolized, while at higher concentrations, the opposite is true.[6][9][10]

The metabolism of propranolol is also influenced by genetic polymorphisms of cytochrome P450 enzymes, particularly CYP2D6 and CYP1A.[6][9]

Excretion

As a lipophilic drug, propranolol is primarily eliminated through hepatic metabolism, with only a small amount excreted unchanged in the urine.[6]

Experimental Protocols: Unraveling the Enantiomeric Profile

The characterization of propranolol's enantiomers relies on a suite of sophisticated analytical and pharmacological techniques.

Enantiomeric Separation: Chiral High-Performance Liquid Chromatography (HPLC)

A crucial first step in studying the individual enantiomers is their separation from the racemic mixture. Chiral HPLC is the most widely used method for this purpose.[21]

Step-by-Step Methodology for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns like Chiralcel OD-H or ChiralPak IA.[22]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane), a polar modifier (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine or ammonia) to improve peak shape.[22] An example mobile phase composition is n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v).

-

Sample Preparation: The racemic propranolol standard and the sample are dissolved in a suitable solvent, typically the mobile phase or a component of it like methanol.[21][22]

-

Chromatographic Conditions:

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The elution order can be confirmed by injecting a pure standard of one of the enantiomers.

Pharmacodynamic Evaluation: Radioligand Binding and Functional Assays

4.2.1. Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of each enantiomer for its target receptors.

Step-by-Step Methodology for Radioligand Binding Assay:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., β1- or β2-adrenergic receptors) are prepared from tissues or cultured cells.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) that binds to the receptor and varying concentrations of the unlabeled enantiomers of propranolol.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which the Ki value for each enantiomer can be calculated.

4.2.2. Functional Assays: These assays measure the biological response to receptor activation or blockade. For propranolol, this often involves measuring the inhibition of isoproterenol-induced cyclic AMP (cAMP) production in cells expressing β-adrenergic receptors.

Step-by-Step Methodology for Functional Assay:

-

Cell Culture: Cells expressing the target receptor are cultured.

-

Treatment: The cells are pre-incubated with varying concentrations of the propranolol enantiomers.

-

Stimulation: The cells are then stimulated with a β-agonist like isoproterenol.

-

cAMP Measurement: The intracellular levels of cAMP are measured using an appropriate assay kit (e.g., ELISA).

-

Data Analysis: The concentration-response curves are used to determine the potency (IC50) of each enantiomer in blocking the agonist-induced response.

Visualizing the Concepts: Diagrams and Workflows

Caption: Differential binding of propranolol enantiomers to β-adrenergic receptors.

Caption: Experimental workflow for the separation of propranolol enantiomers.

Clinical Implications and Future Directions

The distinct pharmacological profiles of the propranolol enantiomers have significant clinical implications. The administration of the racemate means that patients are exposed to the (R)-(+)-enantiomer, which contributes little to the desired β-blockade but may be responsible for some side effects or have its own therapeutic benefits.

The development of enantiopure formulations of propranolol, particularly (S)-(-)-propranolol, could offer a more targeted therapeutic approach with a potentially improved side-effect profile. Conversely, the unique properties of (R)-(+)-propranolol, such as its anti-angiogenic and T4-to-T3 conversion inhibitory effects, suggest that it could be developed as a therapeutic agent in its own right for specific indications where β-blockade is not desired.

Future research should continue to explore the non-β-blocking actions of both enantiomers to fully elucidate their mechanisms of action and identify new therapeutic opportunities. Advanced analytical techniques will also be crucial for further characterizing the stereoselective pharmacokinetics of propranolol in different patient populations.

Conclusion

Propranolol is more than just a non-selective β-blocker; it is a complex mixture of two pharmacologically distinct enantiomers. The (S)-(-)-isomer is the potent β-antagonist, while the (R)-(+)-isomer possesses a unique profile of non-β-blocking activities. A thorough understanding of their individual pharmacological and pharmacokinetic profiles is essential for optimizing therapy, minimizing side effects, and paving the way for the development of novel, more selective therapeutic agents. This guide provides a comprehensive foundation for researchers and clinicians to appreciate the intricate stereochemistry of propranolol and its profound impact on its pharmacological actions.

References

- Nonstereoselective aspects of propranolol pharmacodynamics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTcLAcB2fOiq520zGHiuswlk_TP5ghxknhbPUqoeh2lJvelco_I1k8TTW8o20MGEQaps5gsjKfHXRku0mLR46pfCsE4Q6_KCbSxgvcs_QW2HGp-nmhR7fqPqP98J_43h5MR6wFYZ-uQA==]

- Propranolol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Propranolol]

- Nonstereoselective aspects of propranolol pharmacodynamics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3545497/]

- Membrane antiperoxidative activities of D-propranolol, L-propranolol and dimethyl quaternary propranolol (UM-272) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1738755/]

- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans - Chapman University Digital Commons. [URL: https://digitalcommons.chapman.edu/pharmacy_articles/233/]

- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/24/4/736]

- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans - University of Alberta. [URL: https://sites.ualberta.ca/~csps/JPPS4(2)/A.Mehvar/betablocker.htm]

- SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [URL: https://www.researchgate.net/publication/348128452_SEPARATION_OF_PROPRANOLOL_ENANTIOMERS_USING_CHIRAL_HPLC]

- Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propranolol]

- The Effects of the Propranolol Enantiomers on the Intracardiac Electrophysiological Activities of Langendorff Perfused Hearts - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3831861/]

- [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22994086/]

- Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2448057/]

- Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10714049/]

- Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid - SciELO. [URL: https://www.scielo.br/j/rbcf/a/qQ6xWd9K4YkH5G4Tz5r4Kgh/?lang=en]

- [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2205503/]

- Label: PROPRANOLOL HYDROCHLORIDE tablet - DailyMed. [URL: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=23565633-0343-4a68-a026-38d0111303c7]

- Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8361734/]

- (PDF) Separation of propranolol enantiomers using chiral HPLC - ResearchGate. [URL: https://www.researchgate.net/publication/348128452_SEPARATION_OF_PROPRANOLOL_ENANTIOMERS_USING_CHIRAL_HPLC]

- Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC | AVESİS. [URL: https://avesis.marmara.edu.

- Part 4: Stereochemistry in Drug Action and Pharmacology - Chiralpedia. [URL: https://chiralpedia.com/blog/stereochemistry-in-drug-action-and-pharmacology/]

- Pharmacokinetic Data of Propranolol Enantiomers in a Comparative Human Study With (S)- And (R,S) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17929421/]

- Non–beta blocker enantiomers of propranolol and atenolol inhibit vasculogenesis in infantile hemangioma - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8803310/]

- Stereospecific Binding of Propranolol and Catecholamines to the -Adrenergic Receptor. [URL: https://www.pnas.org/doi/10.1073/pnas.71.10.4246]

- Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1463725/]

- Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8681023/]

- Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2485]

- Design and synthesis of propranolol analogues as serotonergic agents - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/3720745/]

- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828066/]

- Stereoselective Hemodynamic Effects of (R)-and (S)-propranolol in Man - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2205502/]

- Effect of ( ±)-propranolol, (S)-( −)-propranolol, (R)-( +)-propranolol,... - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-propranolol-S-propranolol-R-propranolol-4-NO2-propranolol-S-4-NO2_fig1_378035133]

- SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/07/sar-of-beta-blockers.html]

- Propranolol exhibits activity against hemangiomas independent of beta blockade - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31673891/]

- enantiomeric distribution of propranolol is not influenced by its β-blocking activity | Journal of Pharmacy and Pharmacology | Oxford Academic. [URL: https://academic.oup.com/jpp/article-abstract/43/10/734/6137688]

- (-)-Propranolol blocks the inhibition of serotonergic dorsal raphe cell firing by 5-HT1A selective agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2865320/]

- Serotonergic inhibition of rat Leydig cell function by propranolol - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8391422/]

Sources

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DailyMed - PROPRANOLOL HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 4. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 5. Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propranolol - Wikipedia [en.wikipedia.org]

- 9. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 10. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 11. The effects of the propranolol enantiomers on the intracardiac electrophysiological activities of Langendorff perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Nonstereoselective aspects of propranolol pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of propranolol analogues as serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (-)-Propranolol blocks the inhibition of serotonergic dorsal raphe cell firing by 5-HT1A selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Non–beta blocker enantiomers of propranolol and atenolol inhibit vasculogenesis in infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Propranolol exhibits activity against hemangiomas independent of beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

Propranolol's Intrusion into the Central Nervous System: A Technical Guide to Mechanisms and Methodologies

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, a compound traditionally recognized for its cardiovascular applications, has garnered significant attention for its profound effects on the central nervous system (CNS). Its high lipophilicity allows it to readily traverse the blood-brain barrier, initiating a cascade of neurological and psychiatric consequences that are both therapeutically beneficial and a source of adverse effects. This in-depth technical guide provides a comprehensive exploration of the core CNS mechanisms of propranolol, moving beyond its canonical beta-adrenergic blockade to discuss its influence on serotonergic and other neurotransmitter systems. We will dissect its role in the management of anxiety disorders, the modulation of traumatic memories in Post-Traumatic Stress Disorder (PTSD), the amelioration of essential tremor, and the prophylaxis of migraine. This guide is structured to provide not only a deep mechanistic understanding but also actionable, field-proven experimental protocols for researchers and drug development professionals. Detailed methodologies for preclinical and clinical investigation, quantitative data summaries, and visual representations of key pathways are presented to create a self-validating and authoritative resource.

Physicochemical Properties and CNS Penetration: The Gateway to the Brain

The journey of propranolol into the CNS is predicated on its physicochemical properties. As a highly lipophilic molecule, it efficiently crosses the blood-brain barrier (BBB), a critical determinant of its central effects.[1] This contrasts sharply with more hydrophilic beta-blockers, such as atenolol, which exhibit minimal brain penetration.[1][2]

Key Pharmacokinetic Parameters:

| Parameter | Value | Source |

| Lipophilicity | High | [1] |

| Blood-Brain Barrier Penetration | Readily crosses | [1] |

| Brain-to-Blood Ratio (Humans) | 15:1 to 33:1 | [1] |

| Protein Binding | ~90% | [1] |

The significant accumulation of propranolol in brain tissue underscores the importance of understanding its central mechanisms of action.[2]

Core Mechanism of Action: Beyond Simple Beta-Blockade

Propranolol's primary mechanism is the non-selective competitive antagonism of β1 and β2-adrenergic receptors.[1] By blocking the action of norepinephrine and epinephrine, it attenuates sympathetic nervous system activity within the brain.

Adrenergic Receptor Antagonism in the CNS

The blockade of central β-adrenergic receptors is fundamental to many of propranolol's therapeutic effects. This action reduces neuronal firing in key brain regions involved in arousal, anxiety, and memory consolidation.

Signaling Pathway: β-Adrenergic Receptor Blockade by Propranolol

Caption: Propranolol competitively blocks norepinephrine from binding to postsynaptic β-adrenergic receptors.

Modulation of the Serotonergic System

Evidence suggests that propranolol also interacts with the serotonin (5-HT) system, acting as a weak antagonist at certain serotonin receptors, which may contribute to its efficacy in migraine prophylaxis.[3]

Other Neurotransmitter Systems

Research has also indicated that propranolol can influence other neurotransmitter systems, including a potential reduction in the release of the excitatory amino acid glutamate in the rostral ventrolateral medulla.

Therapeutic Applications in the Central Nervous System

Propranolol's ability to modulate central adrenergic and other neurotransmitter systems has led to its application in a range of neurological and psychiatric conditions.

Anxiety Disorders: Attenuating the Physical Manifestations of Fear

Propranolol is frequently used off-label to manage situational and performance anxiety.[4] By blocking peripheral and central adrenergic responses, it mitigates the somatic symptoms of anxiety, such as tachycardia, tremor, and sweating.[4]

Quantitative Data from a Clinical Study on Performance Anxiety:

| Outcome Measure | Propranolol Group | Placebo Group | p-value | Source |

| Reduction in Surgical Tremor | Significant | Not Significant | < .0001 | [5] |

| Reduction in Anxiety (Surgeon-rated) | Significant | Not Significant | .0058 | [5] |

Post-Traumatic Stress Disorder (PTSD): The Reconsolidation of Fear Memories

A groundbreaking area of research involves the use of propranolol to disrupt the reconsolidation of traumatic memories in individuals with PTSD. The theory posits that when a memory is recalled, it enters a labile state where it is susceptible to modification. Administering propranolol during this window can dampen the emotional valence of the memory without erasing the declarative content.

Experimental Workflow: Investigating Propranolol's Effect on Fear Memory Reconsolidation

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. Beta-blocker brain concentrations in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propranolol versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of propranolol versus placebo on resident surgical performance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Cardiac Control: An In-depth Technical Guide to the Historical Development of Propranolol

This guide provides a comprehensive technical narrative on the historical development of Propranolol, a cornerstone of cardiovascular pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific journey from conceptualization to clinical application, elucidating the experimental choices, mechanistic discoveries, and clinical validations that established Propranolol as a landmark therapeutic agent.

The Genesis of a Revolution: Pre-Discovery Landscape and the Adrenergic Hypothesis

Prior to the 1960s, the management of angina pectoris, a debilitating condition characterized by chest pain due to myocardial ischemia, was largely limited to organic nitrates, which offered only symptomatic relief.[1][2] The prevailing therapeutic strategy focused on increasing myocardial oxygen supply through vasodilation. However, a paradigm shift was on the horizon, catalyzed by the foundational work on adrenergic receptors.

In 1948, Raymond P. Ahlquist proposed the existence of two distinct types of adrenergic receptors, α and β, which mediated the diverse effects of catecholamines like adrenaline and noradrenaline.[3] This groundbreaking concept laid the theoretical groundwork for a novel therapeutic approach: reducing myocardial oxygen demand rather than increasing supply.[2] The logic was simple yet profound – if the heart's workload could be lessened, the debilitating symptoms of angina could be controlled.

The Dawn of a New Class: The Discovery and Synthesis of Propranolol

The quest for a clinically viable beta-adrenergic antagonist was spearheaded by Scottish pharmacologist Sir James Black at Imperial Chemical Industries (ICI) in the United Kingdom.[4][5] His pioneering research, which would later earn him the Nobel Prize in Medicine in 1988, was driven by the specific goal of developing a drug to treat angina pectoris.[4][6]

The initial breakthrough came with the synthesis of dichloroisoproterenol (DCI) in the 1950s, the first compound identified as a β-antagonist.[3] While DCI demonstrated the feasibility of blocking beta-receptors, its intrinsic sympathomimetic activity rendered it unsuitable for clinical use.[3] This led to the development of pronethalol in 1962, the first beta-blocker to be used clinically.[3] However, concerns over its potential carcinogenicity, observed in animal studies, spurred the search for a safer alternative.[3]

This endeavor culminated in the synthesis of Propranolol in the early 1960s. Propranolol, patented in 1962 and approved for medical use in 1964, emerged as a more potent and safer beta-blocker, revolutionizing the treatment of cardiovascular diseases.[3][7]

Chemical Synthesis of Propranolol: A Step-by-Step Protocol

The classical synthesis of racemic Propranolol involves a two-step process starting from 1-naphthol.

Experimental Protocol: Racemic Synthesis of Propranolol

-

Step 1: Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane.

-

To a solution of 1-naphthol in a suitable solvent (e.g., ethanol/water mixture), add a base such as sodium hydroxide or potassium hydroxide to form the sodium or potassium 1-naphthoxide salt.

-

Add epichlorohydrin to the reaction mixture. The naphthoxide ion acts as a nucleophile, attacking the electrophilic carbon of the epoxide in epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.

-

The reaction is typically stirred at a controlled temperature (e.g., 40-65°C) for several hours.[8]

-

The resulting intermediate, 1-(1-naphthoxy)-2,3-epoxypropane, can be isolated by techniques such as distillation under reduced pressure.[8]

-

-

Step 2: Synthesis of Propranolol.

-

The purified 1-(1-naphthoxy)-2,3-epoxypropane is then reacted with isopropylamine.

-

The amine group of isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening.

-

This reaction is typically carried out in a suitable solvent and may be heated to ensure completion.

-

The final product, Propranolol, is then purified, often through recrystallization from a solvent mixture like toluene and n-hexane.[8]

-

Caption: Racemic synthesis of Propranolol.

Elucidating the Mechanism of Action: From Receptor Blockade to Cellular Signaling

Propranolol's therapeutic efficacy stems from its ability to act as a non-selective competitive antagonist at β1 and β2-adrenergic receptors.[6][9] This means it competes with endogenous catecholamines for binding to these receptors, thereby blocking their downstream effects.

The Seminal Experiments: Demonstrating Beta-Adrenergic Blockade

The definitive demonstration of Propranolol's mechanism of action came from in vivo and in vitro experiments that quantified its ability to antagonize the effects of beta-agonists like isoproterenol.

Experimental Protocol: Isoproterenol Challenge Test for Assessing Beta-Blockade

This protocol is a classic method to demonstrate competitive antagonism at beta-adrenergic receptors.

-

Animal Model: Anesthetized dogs were a common model in early studies.[10]

-

Baseline Measurements: Record baseline cardiovascular parameters, including heart rate, blood pressure, and myocardial contractility.

-

Isoproterenol Administration: Administer a bolus injection of isoproterenol, a potent non-selective beta-agonist. This will induce a dose-dependent increase in heart rate and myocardial contractility, and a decrease in diastolic blood pressure.

-

Propranolol Administration: After the effects of isoproterenol have subsided and cardiovascular parameters have returned to baseline, administer a dose of Propranolol intravenously.

-

Repeat Isoproterenol Challenge: Re-administer the same dose of isoproterenol.

-

Observation: The key observation is a significant attenuation of the isoproterenol-induced cardiovascular effects in the presence of Propranolol. The dose-response curve for isoproterenol is shifted to the right, a hallmark of competitive antagonism.[11][12]

Downstream Signaling: The Impact on the cAMP Pathway

The binding of catecholamines to beta-adrenergic receptors activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4][13] cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses of sympathetic stimulation.

Propranolol, by blocking the initial receptor binding, effectively inhibits this entire signaling cascade, leading to a reduction in intracellular cAMP levels.[14][15][16]

Sources

- 1. Long-acting propranolol in migraine prophylaxis: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propranolol: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. Propranolol: A 50-Year Historical Perspective | Semantic Scholar [semanticscholar.org]

- 6. Propranolol - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propranolol for migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. The effects of pronethalol and propranolol on the coronary circulation of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propranolol and sotalol as antagonists of isoproterenol-enhanced physiologic tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ebm-journal.org [ebm-journal.org]

- 13. youtube.com [youtube.com]

- 14. Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The β-blocker propranolol affects cAMP-dependent signaling and induces the stress response in Mediterranean mussels, Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Propranolol: A Mechanistic and Methodological Deep Dive into its Role as a Beta-Adrenergic Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Propranolol, the prototypical non-selective beta-adrenergic antagonist, represents a cornerstone in pharmacology and clinical medicine.[1] Since its development in the 1960s, it has not only revolutionized the treatment of cardiovascular diseases but has also served as an indispensable tool for dissecting the physiological roles of the sympathetic nervous system.[2][3] This technical guide provides a comprehensive exploration of propranolol, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental mechanism of action, pharmacokinetic and pharmacodynamic profiles, the molecular intricacies of the beta-adrenergic signaling pathways it modulates, and its diverse clinical applications. Critically, this guide offers detailed, field-proven experimental protocols for quantifying its receptor binding and functional antagonism, providing a robust framework for future research and development in this domain.

Historical Context and Developmental Genesis

The story of propranolol is a landmark in rational drug design. It began with Raymond P. Ahlquist's seminal 1948 publication, which differentiated adrenergic receptors into α and β subtypes based on their responses to various catecholamines.[2] This foundational concept paved the way for Sir James Black's pioneering work to develop a compound that could selectively block the β-receptors, aiming to shield the heart from the oxygen-demanding effects of adrenaline and noradrenaline.[1][3] This research led first to pronethalol and subsequently to the creation of propranolol in 1964, a more potent and safer alternative that lacked the side effects of its predecessor.[2][3] Propranolol's introduction was a therapeutic breakthrough, becoming the first major drug for angina pectoris since the advent of nitroglycerin nearly a century earlier.[2] Its profound impact is underscored by its inclusion on the World Health Organization's List of Essential Medicines.[4]

Core Pharmacology of Propranolol

Mechanism of Action

Propranolol functions as a competitive, non-selective beta-adrenergic receptor antagonist.[5] This means it reversibly binds to both β1- and β2-adrenergic receptors, preventing the endogenous catecholamines—epinephrine and norepinephrine—from binding and activating them.[5][6] By occupying these receptor sites, propranolol inhibits sympathetic stimulation.[4]

-

At β1-Adrenergic Receptors: Primarily located in cardiac tissue, blockade of these receptors is central to propranolol's cardiovascular effects.[5][7] It leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a subsequent lowering of cardiac output and blood pressure.[5] This reduction in cardiac workload decreases myocardial oxygen demand, which is the basis for its anti-anginal effects.[6][8]

-

At β2-Adrenergic Receptors: These receptors are found in various tissues, including the smooth muscle of the vasculature and bronchi.[7] Propranolol's antagonism of β2-receptors can lead to vasoconstriction and bronchoconstriction, which is why it is used with caution or contraindicated in individuals with asthma or other reactive airway diseases.[4][7]

Propranolol is characterized by a lack of intrinsic sympathomimetic activity (ISA), meaning it is a pure antagonist, and possesses membrane-stabilizing properties, although this effect is typically only observed at high concentrations.[3][4]

Pharmacokinetic and Pharmacodynamic Profile

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for its effective application in both clinical and research settings.

| Pharmacokinetic Parameter | Description | Value / Characteristic [4][9][10][11] |

| Absorption | Rapidly and completely absorbed after oral administration. | Bioavailability: ~25% (due to extensive first-pass metabolism). Tmax: 1–3 hours. |

| Distribution | Highly lipophilic, allowing it to cross the blood-brain barrier. | Protein Binding: ~90%. |

| Metabolism | Extensively metabolized in the liver. | Primary Enzymes: CYP2D6, CYP1A2, CYP2C19. Active Metabolite: 4-hydroxypropranolol. |

| Elimination | Primarily excreted via the kidneys as metabolites. | Half-life (t½): ~3-8 hours. |

| Pharmacodynamics | The relationship between drug concentration and its observed effect. | Onset of Action (oral): 30-60 minutes. Duration of Action: Up to 12 hours (immediate-release). |

The significant first-pass metabolism results in high inter-individual variability in plasma concentrations, a crucial consideration for dose-titration.[9] The drug's lipophilicity is responsible for its central nervous system effects, underpinning its use in migraine prophylaxis and anxiety.[4]

Molecular Signaling: The Beta-Adrenergic Cascade

Propranolol exerts its effects by interrupting a well-defined signal transduction pathway. The canonical β-adrenergic signaling cascade is a classic example of a G-protein coupled receptor (GPCR) system.

When a catecholamine like norepinephrine binds to a β-adrenergic receptor, it induces a conformational change that activates the associated heterotrimeric Gs protein.[12][13] This activation causes the Gαs subunit to dissociate and bind to adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[13][14] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[14] PKA then phosphorylates numerous downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, which collectively enhance cardiac contractility and heart rate.[13]

Propranolol's role is to act as a dam at the very top of this cascade. By competitively occupying the receptor, it prevents the initial binding of the agonist, thereby blocking Gs protein activation and all subsequent downstream events.[4]

Clinical Applications and Therapeutic Spectrum

Propranolol's ability to broadly blunt sympathetic activity has led to its use in a wide array of clinical conditions, some of which are off-label.[15]

| Therapeutic Area | Specific Indications | Rationale for Use |

| Cardiovascular | Hypertension, Angina Pectoris, Post-Myocardial Infarction, Atrial Fibrillation, Tachyarrhythmias.[4][16] | Reduces cardiac workload, heart rate, and blood pressure; stabilizes heart rhythm.[5][8] |

| Neurology | Migraine Prophylaxis, Essential Tremor.[4][16] | Mechanism not fully elucidated but involves modulation of central β-receptors and vascular effects. |

| Psychiatry | Performance Anxiety (Situational Anxiety).[4][17] | Blocks the peripheral manifestations of anxiety (e.g., tachycardia, tremor, sweating) by inhibiting the effects of adrenaline.[18] |

| Endocrinology | Thyrotoxicosis (Thyroid Storm).[4][17] | Manages severe cardiovascular symptoms (like tachycardia) caused by excess thyroid hormone, which upregulates β-receptors. |

| Pediatrics | Proliferating Infantile Hemangioma.[4] | Believed to involve vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in capillary endothelial cells.[19] |

| Other | Pheochromocytoma (adjunct therapy).[16] | Controls cardiovascular symptoms from catecholamine-secreting tumors, used after α-blockade is established. |

Experimental Protocols for Characterization

For drug development and research professionals, accurately quantifying the interaction of a compound like propranolol with its target is paramount. The following protocols represent the gold standard for characterizing β-adrenergic antagonists.

Protocol 1: Competitive Radioligand Binding Assay

Causality and Rationale: This assay is the definitive method for determining a compound's affinity (Ki) for a specific receptor.[20] It directly measures the competition between the unlabeled drug (propranolol) and a high-affinity radiolabeled ligand for the receptor binding pocket. The data generated are fundamental for structure-activity relationship (SAR) studies and for quantifying receptor density (Bmax) in a given tissue.[20] This protocol is self-validating as the displacement curve's characteristics confirm a competitive interaction at a specific receptor population.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue samples (e.g., rat heart ventricles) or cultured cells expressing the target receptor (e.g., HEK293-β1AR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford or BCA assay).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, set up triplicate wells for each condition.

-

Total Binding: Add membrane preparation, a fixed concentration of a non-selective β-antagonist radioligand (e.g., 50 pM [3H]-Dihydroalprenolol), and assay buffer.[21]

-

Non-Specific Binding (NSB): Add membrane, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.

-

Competition: Add membrane, radioligand, and serial dilutions of the test compound (propranolol, e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[21]

-

-

Separation and Quantification:

-

Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester, which separates the membrane-bound radioligand from the free radioligand in the solution.[21]

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from all other counts.

-

Plot the percentage of specific binding against the log concentration of propranolol.

-

Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration of propranolol that inhibits 50% of specific binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Propranolol is far more than a historical footnote; it remains a clinically relevant medication and an essential pharmacological tool. Its non-selective antagonism of β1- and β2-adrenergic receptors provides a powerful method for modulating the sympathetic nervous system, with therapeutic benefits spanning cardiology, neurology, and beyond. For the research and drug development professional, a mastery of its mechanism, pharmacokinetics, and the experimental methodologies used to study it is fundamental. The protocols detailed herein for radioligand binding and functional cAMP assays provide a validated framework for characterizing the affinity and potency of beta-adrenergic antagonists, ensuring data integrity and advancing the development of the next generation of sympatholytic therapies.

References

-

Propranolol - Wikipedia. [Link]

-

Propranolol - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Propranolol and its Mechanism of Action - Open Access Journals. [Link]

-

Discovery and development of beta-blockers - Wikipedia. [Link]

-

Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration - SciELO. [Link]

-

Molecular Pathways: Beta-Adrenergic Signaling in Cancer - AACR Journals. [Link]

-

Propranolol pharmacokinetics and pharmacodynamics after single doses and at steady-state - PubMed. [Link]

-

What is the mechanism of action of Propranolol (beta blocker)? - Dr.Oracle. [Link]

-

A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed. [Link]

-

cAMP Accumulation Assay - Creative BioMart. [Link]

-

Propranolol (Cardiovascular): MedlinePlus Drug Information. [Link]

-

Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. [Link]

-

Propranolol: Uses, Side Effects, Dosage - Talkspace. [Link]

-

What is Propranolol Hydrochloride used for? - Patsnap Synapse. [Link]

-

Development of Beta-Blockers for Cardiovascular Diseases - Ace Therapeutics. [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. [Link]

-

A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC - NIH. [Link]

-

Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 - ResearchGate. [Link]

-

Recent Advances in Cardiac β2-Adrenergic Signal Transduction | Circulation Research. [Link]

-

Novel signaling pathway through the beta-adrenergic receptor - ResearchGate. [Link]

-

Adrenergic Antagonists: Chemistry and Classification of β-Receptor Blockers - JoVE. [Link]

-

Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: systemic availability - SciELO. [Link]

-

Propranolol: medicine for heart problems, anxiety and migraine - NHS. [Link]

-

cAMP assays in GPCR drug discovery - PubMed. [Link]

-

Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central. [Link]

-

Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. [Link]

-

Detection of beta-adrenergic receptors by radioligand binding - PubMed. [Link]

-

Propranolol Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Propranolol Side Effects and Interactions, and How to Avoid Them - SingleCare. [Link]

-

Pharmacology of Beta-Adrenergic Receptor Antagonists: Mechanisms, Pharmacokinetics, and Clinical Therapeutics. [Link]

-

PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [Link]

-

Side Effects of Propranolol to Be Aware of - Talkspace. [Link]

-

Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. [Link]

-

Synthesis, Characterization and Bioactivity of Propranolol and its Compounds. [Link]

-

Propranolol (oral route) - Side effects & dosage - Mayo Clinic. [Link]

-

Propranolol: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives - SciSpace. [Link]

-

Chemical structure of propranolol... | Download Scientific Diagram - ResearchGate. [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. [Link]

-

Predicting in vivo cardiovascular properties of β-blockers from cellular assays - NIH. [Link]

-

A class experiment in clinical pharmacology using beta-adrenoceptor antagonist drugs. [Link]

Sources

- 1. pharmacologymentor.com [pharmacologymentor.com]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propranolol - Wikipedia [en.wikipedia.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. droracle.ai [droracle.ai]

- 7. What is Propranolol Hydrochloride used for? [synapse.patsnap.com]

- 8. mims.com [mims.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. ClinPGx [clinpgx.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propranolol: Uses, Side Effects, Dosage â Talkspace [talkspace.com]

- 16. Propranolol (Cardiovascular): MedlinePlus Drug Information [medlineplus.gov]

- 17. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Propranolol: medicine for heart problems, anxiety and migraine - NHS [nhs.uk]

- 19. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Propranolol hydrochloride

An In-Depth Technical Guide to the Chemical and Physical Properties of Propranolol Hydrochloride

Abstract